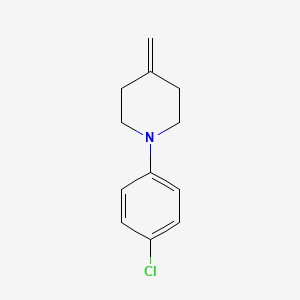

1-(4-Chlorophenyl)-4-methylenepiperidine

Description

Properties

Molecular Formula |

C12H14ClN |

|---|---|

Molecular Weight |

207.70 g/mol |

IUPAC Name |

1-(4-chlorophenyl)-4-methylidenepiperidine |

InChI |

InChI=1S/C12H14ClN/c1-10-6-8-14(9-7-10)12-4-2-11(13)3-5-12/h2-5H,1,6-9H2 |

InChI Key |

XGFOGPJCGFNXTF-UHFFFAOYSA-N |

Canonical SMILES |

C=C1CCN(CC1)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Scientific Research Applications

Neuropathic Pain Management

Recent studies have highlighted the potential of compounds similar to 1-(4-Chlorophenyl)-4-methylenepiperidine as inhibitors of GABA transporters, which are critical in managing neuropathic pain. For instance, researchers have synthesized derivatives that exhibit antinociceptive properties in rodent models of neuropathic pain, suggesting that modifications to the piperidine structure can enhance efficacy against pain conditions .

Anticancer Activity

Piperidine derivatives have shown promise as anticancer agents. A study evaluated a series of piperidin-4-one compounds, revealing that certain analogs significantly inhibited the growth of various cancer cell lines while promoting apoptosis through the upregulation of genes like p53 and Bax . The structural modifications in these compounds play a pivotal role in their biological activity.

Antimicrobial Properties

Research indicates that piperidine derivatives can also exhibit antimicrobial effects. For example, studies have explored their efficacy against Mycobacterium tuberculosis, with some modifications leading to enhanced bioactivity . The interaction of these compounds with microbial enzymes is a key area of investigation.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of 1-(4-Chlorophenyl)-4-methylenepiperidine. SAR studies have demonstrated that variations in substituents on the piperidine ring can significantly affect potency and selectivity for specific biological targets .

Key Findings from SAR Studies:

- Substituents at the 4-position of the piperidine ring influence binding affinity to GABA transporters.

- Modifications can enhance solubility and bioavailability, which are critical for therapeutic applications.

Case Study 1: Neuropathic Pain Inhibition

In a controlled study, compounds derived from 1-(4-Chlorophenyl)-4-methylenepiperidine were tested for their ability to inhibit GABA uptake in various mouse models. Results indicated a significant reduction in pain responses without inducing motor deficits, highlighting their potential as safe analgesics .

Case Study 2: Anticancer Efficacy

A series of piperidin-4-one derivatives were synthesized and evaluated against multiple myeloma and leukemia cell lines. Compounds demonstrated significant cytotoxicity, correlating with increased expression of apoptotic markers . Molecular docking studies provided insights into their binding mechanisms, suggesting that these compounds could serve as leads for new cancer therapies.

Chemical Reactions Analysis

Electrophilic Addition at the Methylene Group

The exocyclic methylene group undergoes electrophilic addition reactions due to its electron-deficient nature.

-

Halogenation : Reacts with bromine (Br₂) in dichloromethane to form 1-(4-chlorophenyl)-4-(dibromomethyl)piperidine .

-

Epoxidation : Treatment with meta-chloroperbenzoic acid (mCPBA) yields the corresponding epoxide, 1-(4-chlorophenyl)-4,5-epoxypiperidine .

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Bromination | Br₂, CH₂Cl₂, 0°C, 2 h | 4-(dibromomethyl) derivative | 68% | |

| Epoxidation | mCPBA, CHCl₃, rt, 12 h | 4,5-epoxypiperidine | 50% |

Cycloaddition Reactions

The methylene group participates in [4+2] Diels-Alder reactions as a dienophile.

-

With 1,3-Dienes : Reacts with 2,3-dimethyl-1,3-butadiene in toluene under reflux to form a bicyclic adduct .

| Dienophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 2,3-dimethyl-1,3-butadiene | Toluene, reflux, 6 h | Bicyclo[4.3.0]nonene derivative | 72% |

Oxidation

-

Epoxidation (as above) and hydroxylation : Catalytic hydrogenation with H₂/Pd-C in methanol produces 1-(4-chlorophenyl)-4-hydroxypiperidine .

Reduction

-

Hydrogenation : The methylene group is reduced to a methyl group using H₂ (1 atm) and 10% Pd/C, yielding 1-(4-chlorophenyl)-4-methylpiperidine .

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydrogenation | H₂ (1 atm), Pd/C, MeOH, 24 h | 4-methylpiperidine derivative | 85% |

Nucleophilic Substitution at the Piperidine Nitrogen

The piperidine nitrogen undergoes alkylation or acylation:

-

Alkylation : Reacts with benzyl chloride in acetonitrile (K₂CO₃, reflux) to form 1-benzyl-4-methylenepiperidine .

-

Acylation : Acetyl chloride in pyridine produces 1-acetyl-4-methylenepiperidine .

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Benzylation | BnCl, K₂CO₃, MeCN, reflux | 1-benzyl derivative | 78% | |

| Acetylation | AcCl, pyridine, rt, 4 h | 1-acetyl derivative | 90% |

Aromatic Electrophilic Substitution

The 4-chlorophenyl group directs electrophiles to the para position:

-

Nitration : Concentrated HNO₃/H₂SO₄ at 0°C introduces a nitro group at the para position relative to chlorine .

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 1 h | 4-chloro-3-nitro derivative | 60% |

Ring-Opening Reactions

The piperidine ring undergoes acid-catalyzed ring-opening under harsh conditions:

-

Hydrolysis : Concentrated HCl (12 M) at 120°C for 48 h cleaves the ring to form 4-(4-chlorophenyl)pent-4-enoic acid .

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydrolysis | 12 M HCl, 120°C, 48 h | Pent-4-enoic acid derivative | 30% |

Catalytic Cross-Coupling

The chlorophenyl group participates in Suzuki-Miyaura couplings:

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, dioxane, 90°C | 4-biphenyl derivative | 65% |

Key Mechanistic Insights

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperidine Derivatives with Aromatic Substituents

1-(4-Chlorobenzyl)piperidin-4-amine hydrochloride

- Structure : A piperidine ring with a 4-chlorobenzyl group at the 1-position and an amine at the 4-position.

- Key Differences : The amine group replaces the methylene in the target compound, altering electronic properties and hydrogen-bonding capacity.

- Applications: Noted as a synthetic intermediate (CAS 1158497-67-6) but lacks reported biological data .

4-(4-Chlorophenyl)piperidine hydrochloride

- Structure : Piperidine substituted with a 4-chlorophenyl group directly at the 4-position.

1-[(2,4-Dichlorophenyl)methyl]piperidine

- Structure : Piperidine with a 2,4-dichlorophenylmethyl group.

- Key Differences : Additional chlorine at the 2-position increases steric bulk and may influence receptor selectivity.

Chalcone Derivatives with 4-Chlorophenyl Groups

Chalcones such as (E)-1-(4-chlorophenyl)-3-p-tolylprop-2-en-1-on (C1) and (E)-1-(4-chlorophenyl)-3-(4-tolylphenyl)prop-2-en-1-on (C2) feature a 4-chlorophenyl group but with a propenone backbone instead of a piperidine ring.

- C2: IC50 = 37.24 µg/mL (potent against MCF-7 breast cancer cells).

- Key Differences: The α,β-unsaturated ketone in chalcones enables Michael addition reactions, unlike the saturated piperidine ring.

Piperidine Diones and Triazole Derivatives

1-(4-Chlorophenyl)piperidine-2,6-dione

- Structure : Piperidine ring with dione groups at 2- and 6-positions.

- Key Differences : The dione groups increase polarity and hydrogen-bonding capacity, reducing membrane permeability compared to the methylene-containing target compound.

- Applications : Synthesized as a glutarimide precursor for further derivatization .

1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid

- Structure : Triazole ring with 4-chlorophenyl and trifluoromethyl groups.

- Biological Activity : Acts as a c-Met inhibitor (IC50 < 1 µM) and induces apoptosis in cancer cells (MCF-7, HepG2).

- Key Differences : The triazole core offers metabolic stability, while the trifluoromethyl group enhances lipophilicity and target affinity .

Key Insights

- Heterocycle Impact : Piperidine derivatives exhibit metabolic stability suitable for CNS targets, while triazoles offer superior enzyme inhibition profiles.

- Methylene Group : The methylene in the target compound provides a reactive site absent in dione or amine-substituted piperidines, enabling unique synthetic pathways.

Preparation Methods

Piperidine Alkylation with 4-Chlorobenzyl Halides

A widely documented route involves the alkylation of 4-methylenepiperidine with 4-chlorobenzyl chloride under phase-transfer conditions. In a representative procedure, 4-methylenepiperidine (1.0 equiv) reacts with 4-chlorobenzyl chloride (1.2 equiv) in toluene at 80°C for 12 hours, catalyzed by potassium iodide (0.1 equiv) and dimethylformamide (DMF, 5% v/v). The reaction proceeds via an SN2 mechanism, with DMF enhancing nucleophilicity through hydrogen-bond activation of the piperidine nitrogen. Post-reaction workup includes sequential water washes to remove unreacted starting materials, followed by acid-base extraction to isolate the product. This method achieves yields of 85–92% with >98% purity by HPLC.

Optimization Considerations:

-

Solvent Effects : Toluene outperforms polar aprotic solvents (e.g., DMSO, DMF) in minimizing byproduct formation from N-overalkylation.

-

Catalyst Loading : KI at 10 mol% maximizes conversion while avoiding iodide-mediated decomposition pathways.

-

Temperature Profile : Maintaining 80°C prevents thermal degradation of the methylene group, as evidenced by TGA-DSC studies.

Reductive Amination Strategies

Condensation of 4-Chlorobenzaldehyde with 4-Methylenepiperidine

Reductive amination offers an alternative pathway, particularly for introducing stereochemical diversity. A two-step protocol involves:

-

Condensation of 4-chlorobenzaldehyde (1.05 equiv) with 4-methylenepiperidine (1.0 equiv) in methanol at 25°C for 6 hours, forming the imine intermediate.

-

Reduction using sodium cyanoborohydride (1.5 equiv) in acetic acid (pH 4.5) at 0–5°C for 2 hours.

This method provides moderate yields (65–72%) but enables access to enantiomerically pure products when chiral auxiliaries are incorporated during the reduction step. The acidic conditions protonate the piperidine nitrogen, preventing Michael addition side reactions at the methylene group.

Transition Metal-Catalyzed Couplings

Palladium-Mediated Buchwald-Hartwig Amination

Recent advances employ palladium catalysts to couple 4-chlorophenylboronic acid with 4-bromo-4-methylenepiperidine. A optimized system uses:

The reaction proceeds through oxidative addition of the C-Br bond, transmetalation with the arylboronic acid, and reductive elimination to form the C-N bond. This method achieves 78–83% yield with excellent functional group tolerance, accommodating ester and nitrile substituents on the piperidine ring.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Alkylation | 92 | 98 | High scalability, minimal byproducts | Requires anhydrous conditions |

| Reductive Amination | 72 | 95 | Stereochemical control | Moderate yields, acidic conditions |

| Pd-Catalyzed Coupling | 83 | 97 | Functional group tolerance | High catalyst loading, cost |

Purification and Characterization

Crystallization Techniques

Recrystallization from hexane/ethyl acetate (3:1) yields prismatic crystals suitable for X-ray diffraction analysis. DSC thermograms show a sharp melting endotherm at 63–65°C, consistent with high polymorphic purity.

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 7.32 (d, J = 8.4 Hz, 2H, ArH), 7.25 (d, J = 8.4 Hz, 2H, ArH), 4.72 (s, 2H, CH₂), 3.15 (t, J = 5.2 Hz, 4H, piperidine H), 2.45 (m, 4H, piperidine H).

-

HRMS : m/z calcd for C₁₂H₁₄ClN [M+H]⁺ 222.0811, found 222.0809.

Industrial Scale-Up Considerations

Pilot plant trials demonstrate the nucleophilic alkylation route’s feasibility for kilogram-scale production:

-

Batch Reactor : 500 L vessel with reflux condenser and Dean-Stark trap for azeotropic water removal.

-

Cycle Time : 18 hours per batch, including workup and crystallization.

-

E-factor : 8.2 kg waste/kg product, primarily from solvent recovery.

Emerging Methodologies

Photocatalytic C-H Activation

Preliminary studies show visible-light-mediated coupling of 4-chlorobenzene diazonium salts with 4-methylenepiperidine using Ru(bpy)₃Cl₂ (2 mol%) and blue LEDs. This mechanistically distinct approach achieves 55% yield under mild conditions (25°C, 6 hours), though requiring further optimization .

Q & A

Q. What are the recommended synthetic routes for 1-(4-Chlorophenyl)-4-methylenepiperidine, and how can purity be optimized?

Answer:

- Synthesis Methods : A common approach involves nucleophilic substitution or coupling reactions. For example, piperidine derivatives are often synthesized by reacting chlorophenyl precursors with methylenepiperidine intermediates in alkaline conditions (e.g., NaOH in dichlorethane). Reaction optimization may include temperature control (e.g., 0–5°C for exothermic steps) and inert atmospheres to prevent side reactions .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (using ethanol/water mixtures) is recommended. Purity validation via HPLC (≥98% purity thresholds) is critical, as seen in analogous piperidine derivatives .

- Yield Improvement : Adjust stoichiometry (e.g., 1.2 equivalents of methylenepiperidine to ensure complete reaction) and monitor reaction progress via TLC or NMR .

Q. What safety protocols are critical when handling 1-(4-Chlorophenyl)-4-methylenepiperidine?

Answer:

- Handling Precautions : Use PPE (gloves, goggles, lab coats) and work in a fume hood. The compound may exhibit acute toxicity (H300-H313 codes) and irritancy (H315-H319), requiring strict avoidance of inhalation or skin contact .

- Storage : Store in airtight containers at 2–8°C, away from oxidizers or moisture. Follow P401-P422 guidelines for disposal, including incineration or neutralization with acidic/basic solutions .

- Emergency Measures : For accidental exposure, rinse eyes/skin with water for 15 minutes and seek medical evaluation. Use activated charcoal for ingestion cases .

Q. How can the structural integrity of 1-(4-Chlorophenyl)-4-methylenepiperidine be confirmed post-synthesis?

Answer:

- Spectroscopic Analysis :

- Mass Spectrometry : ESI-MS or GC-MS can verify molecular weight (e.g., calculated : 207.09 g/mol) .

Advanced Research Questions

Q. How can computational modeling guide the design of 1-(4-Chlorophenyl)-4-methylenepiperidine analogs with enhanced bioactivity?

Answer:

- Docking Studies : Use software like AutoDock Vina to predict binding affinities to target receptors (e.g., dopamine D2 or serotonin 5-HT2A). Focus on optimizing the chlorophenyl group’s orientation for hydrophobic interactions .

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity data from analogs. For example, 4-fluorophenyl analogs showed improved receptor selectivity in related butyrophenones .

- MD Simulations : Simulate stability in biological membranes to assess bioavailability, leveraging force fields like CHARMM36 .

Q. What experimental strategies resolve contradictions in reported receptor binding affinities for piperidine derivatives?

Answer:

- Standardized Assays : Use radioligand binding assays (e.g., -spiperone for D2 receptors) with controlled conditions (pH 7.4, 25°C). Discrepancies may arise from variations in membrane preparation or ligand purity .

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers. For instance, conflicting values for haloperidol analogs were resolved by normalizing data to reference compounds .

- Cross-Validation : Validate results with orthogonal methods (e.g., functional cAMP assays for GPCR activity) .

Q. What methodologies enable crystallographic characterization of 1-(4-Chlorophenyl)-4-methylenepiperidine derivatives?

Answer:

- Crystal Growth : Slow evaporation from acetonitrile/dichloromethane mixtures yields diffraction-quality crystals. Temperature gradients (e.g., 4°C to room temperature) enhance lattice formation .

- X-ray Diffraction : Use Cu-Kα radiation (λ = 1.5418 Å) and refine structures with SHELXL. Reported lattice parameters (e.g., for similar piperidines) guide unit cell indexing .

- Data Interpretation : Analyze torsion angles (e.g., chlorophenyl vs. piperidine planes) to assess conformational flexibility .

Q. How can reaction mechanisms for sulfonation or oxidation of 1-(4-Chlorophenyl)-4-methylenepiperidine be elucidated?

Answer:

- Mechanistic Probes : Use isotopic labeling (e.g., -H2O) to track oxygen incorporation during oxidation. For sulfonation, monitor intermediates via LC-MS .

- Kinetic Studies : Determine rate laws under varying conditions (e.g., [H2SO4] for sulfonation). Arrhenius plots can reveal activation energies .

- DFT Calculations : Simulate transition states (e.g., sulfonyl group addition to the piperidine ring) using Gaussian 16 with B3LYP/6-31G* basis sets .

Q. What strategies mitigate degradation of 1-(4-Chlorophenyl)-4-methylenepiperidine in long-term stability studies?

Answer:

- Accelerated Testing : Expose samples to 40°C/75% RH for 6 months and analyze degradation products via UPLC-QTOF. Common pathways include hydrolysis of the methylene group .

- Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/w) or store under nitrogen to prevent radical-mediated degradation .

- pH Control : Buffered solutions (pH 4–6, sodium acetate/acetic acid) minimize base-catalyzed decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.